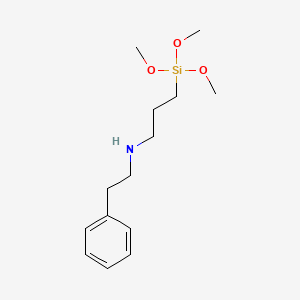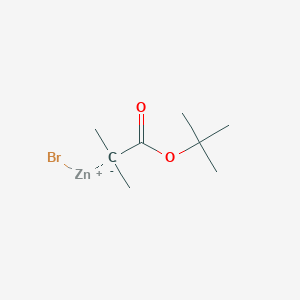
4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% (4-AP-2FP) is a synthetic compound with a wide range of applications in the scientific research field. It is a white powder with a melting point of 132-135 °C and a purity of 95%. 4-AP-2FP is widely used in the synthesis of organic compounds, as well as in the study of the biochemical and physiological effects of various substances.
Wissenschaftliche Forschungsanwendungen
4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as benzimidazoles and pyridines. It is also used in the study of the biochemical and physiological effects of various substances, such as drugs and hormones. In addition, 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is used in the synthesis of polymers and other materials for use in biomedical applications.
Wirkmechanismus
The mechanism of action of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule to form an intermediate compound. This intermediate compound can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% are not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is its ease of synthesis and availability. It is also relatively inexpensive, making it an attractive option for researchers. However, its mechanism of action is not fully understood and it has a limited range of applications. In addition, it is not suitable for use in humans due to its potential toxicity.
Zukünftige Richtungen
The future of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is promising. Further research is needed to better understand its mechanism of action and to identify new applications for it. In addition, further research is needed to investigate its potential toxicity and to develop safer methods of synthesis and use. Additionally, research into the potential therapeutic uses of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95%, such as in the treatment of certain diseases, is needed. Finally, research into the use of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% as a tool for drug discovery is also needed.
Synthesemethoden
4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% can be synthesized by a two-step process. The first step is the reaction of 6-aminopyridine with 2-fluorophenol in an anhydrous solvent such as dichloromethane. The second step is the purification of the reaction product by recrystallization from a suitable solvent such as methanol.
Eigenschaften
IUPAC Name |
4-(6-aminopyridin-3-yl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-5-7(1-3-10(9)15)8-2-4-11(13)14-6-8/h1-6,15H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMINDAQCJZTXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)



![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)


